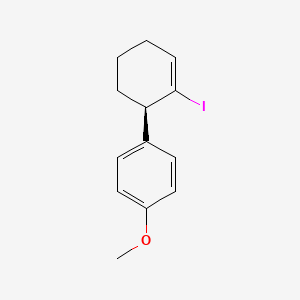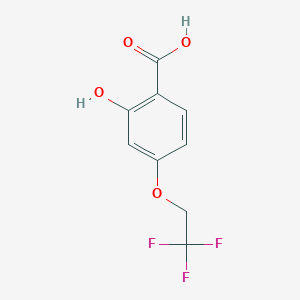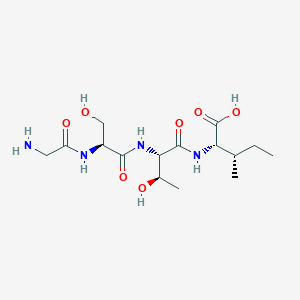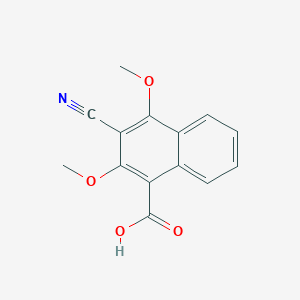
Acetic acid;tridecane-2,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;tridecane-2,4-diol: is a chemical compound that combines the properties of acetic acid and tridecane-2,4-diol Acetic acid is a simple carboxylic acid known for its pungent smell and sour taste, commonly found in vinegar Tridecane-2,4-diol is a diol, which means it contains two hydroxyl groups (-OH) attached to a tridecane backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;tridecane-2,4-diol can be achieved through several methods. One common approach involves the dihydroxylation of alkenes. This process can be carried out using reagents such as osmium tetroxide or potassium permanganate, which add hydroxyl groups to the double bonds of alkenes . Another method involves the reduction of diketones using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) .
Industrial Production Methods
Industrial production of acetic acid typically involves the carbonylation of methanol, a process where methanol reacts with carbon monoxide in the presence of a catalyst to produce acetic acid . For tridecane-2,4-diol, industrial methods may include the catalytic hydrogenation of tridecane derivatives or the use of biocatalysts to achieve the desired diol structure.
化学反応の分析
Types of Reactions
Acetic acid;tridecane-2,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in tridecane-2,4-diol can be oxidized to form ketones or aldehydes.
Reduction: The carboxyl group in acetic acid can be reduced to form ethanol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Acid chlorides or alkyl halides can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Ketones, aldehydes, or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Esters or ethers.
科学的研究の応用
Acetic acid;tridecane-2,4-diol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential antimicrobial properties and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of acetic acid;tridecane-2,4-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups in tridecane-2,4-diol can form hydrogen bonds with biological molecules, affecting their structure and function. Acetic acid can act as a proton donor, influencing pH and participating in acid-base reactions. Together, these properties enable the compound to exert its effects in biological systems .
類似化合物との比較
Similar Compounds
Tridecane-1,2-diol: Similar structure but with hydroxyl groups at different positions.
Acetic acid;dodecane-2,4-diol: Similar structure but with a shorter carbon chain.
Acetic acid;pentadecane-2,4-diol: Similar structure but with a longer carbon chain.
Uniqueness
Acetic acid;tridecane-2,4-diol is unique due to its specific combination of acetic acid and tridecane-2,4-diol, which imparts distinct chemical and physical properties. Its specific hydroxyl group positions and carbon chain length make it suitable for particular applications that other similar compounds may not fulfill.
特性
CAS番号 |
142798-60-5 |
|---|---|
分子式 |
C17H36O6 |
分子量 |
336.5 g/mol |
IUPAC名 |
acetic acid;tridecane-2,4-diol |
InChI |
InChI=1S/C13H28O2.2C2H4O2/c1-3-4-5-6-7-8-9-10-13(15)11-12(2)14;2*1-2(3)4/h12-15H,3-11H2,1-2H3;2*1H3,(H,3,4) |
InChIキー |
KKPBNSQXSBGQJA-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCC(CC(C)O)O.CC(=O)O.CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[2-(4-Methoxy-9H-xanthen-9-YL)ethyl]formamide](/img/structure/B12542005.png)
![2-Propenoic acid, 2-[[bis(methylthio)methylene]amino]-, methyl ester](/img/structure/B12542006.png)

![N-({2-[(4-Chlorophenyl)methylidene]hydrazinyl}methylidene)-N'-phenylthiourea](/img/structure/B12542011.png)

![N-[4-(2-Ethoxy-2-oxoethoxy)-6-methylpyrimidin-2-yl]glycine](/img/structure/B12542019.png)



![Pyrimido[4,5-b]quinoline-2,4(1H,3H)-dione, 1,3-diethyl-](/img/structure/B12542040.png)
![4,4'-Bis[(cyclohexyloxy)methyl]-3,3'-dinitro-1,1'-biphenyl](/img/structure/B12542042.png)

